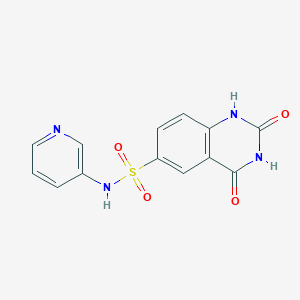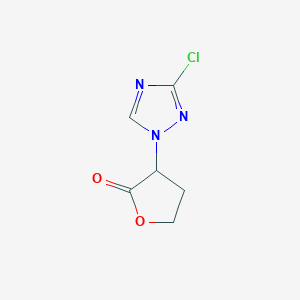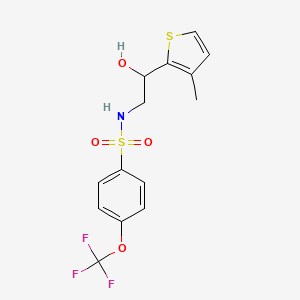
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluorophenethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluorophenethyl)propanamide" is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the condensation of hydrazines with 1,3-diketones or the cyclization of β-enaminoketones. For instance, the synthesis of a related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, was achieved by condensation of dimethylamine with a pyrazolo[1,5-a]pyrimidine derivative followed by saponification . Although the exact synthesis route for the compound is not provided, similar synthetic strategies may be applicable.
Molecular Structure Analysis
Pyrazole derivatives exhibit a variety of molecular structures, as evidenced by X-ray diffraction studies. For example, the molecular structure of 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone was optimized and found to be in agreement with XRD data . The molecular structure is crucial for understanding the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
The reactivity of pyrazole derivatives is influenced by the substituents on the pyrazole ring. For example, the presence of a fluorine atom on the benzene ring and an ethanone group attached to the pyrazoline ring were found to be crucial for binding in molecular docking studies, suggesting potential inhibitory activity against certain enzymes . The chemical reactions of pyrazole derivatives with transition metals have also been explored, as seen in the formation of bivalent transition metal complexes with pyrazole-based ligands .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be studied using various spectroscopic techniques. For instance, FT-IR, NBO, HOMO-LUMO, and MEP analyses were used to investigate the properties of 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone . These analyses provide insights into the stability, charge distribution, and reactivity of the molecule. Additionally, the biological activities of pyrazole derivatives, such as antiaggregating, hypotensive, and antiarrhythmic effects, have been reported, highlighting their potential as therapeutic agents .
Aplicaciones Científicas De Investigación
1. Chemical Synthesis and Ligand Coordination
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluorophenethyl)propanamide and its derivatives show promise in the realm of chemical synthesis and ligand coordination. Studies indicate that derivatives of these compounds, when utilized as ligands, can form complexes with metals such as palladium, potentially useful in catalysis or materials science. For instance, complexes of palladium(II) chloride with related ligands have been prepared, showcasing different supramolecular structures based on the substituents added to the ligands. These findings could pave the way for novel applications in catalysis or the creation of new materials (Palombo et al., 2019).
2. Pharmacological Properties and Anticancer Activity
While the focus is not on drug use and dosage, it's worth noting the pharmacological potential of compounds structurally similar to this compound. Some derivatives have shown a range of activities, from antidepressant properties to anticancer activity. Notably, the synthesis and anticancer activity of new heterocyclic compounds based on a closely related chemical structure, 1-cyanoacetyl-3,5-dimethylpyrazole, have been explored, suggesting potential applications in the development of new therapeutic agents (Metwally et al., 2016).
3. Structural Characterization and Material Science
The structural characterization of compounds related to this compound has been a subject of interest in material science. For instance, studies involving the synthesis and structural characterization of isostructural compounds indicate a potential for these compounds in the development of new materials with unique properties. Such research can provide valuable insights into the molecular structures and properties of these compounds, which is essential for their potential application in various scientific and industrial fields (Kariuki et al., 2021).
Propiedades
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O/c1-11-15(12(2)20-19-11)7-8-16(21)18-10-9-13-3-5-14(17)6-4-13/h3-6H,7-10H2,1-2H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZQXSWRUPFWFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-dichloro-N-({4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2507709.png)
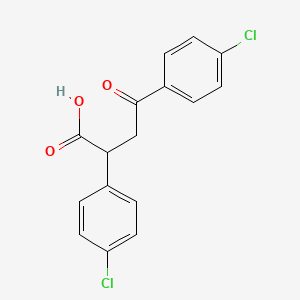


![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2507715.png)
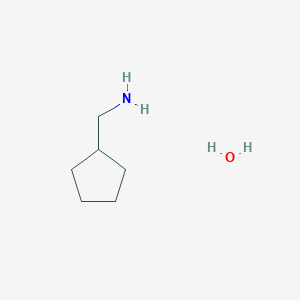

![N-(1-cyano-4-methylcyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-methylpropanamide](/img/structure/B2507720.png)
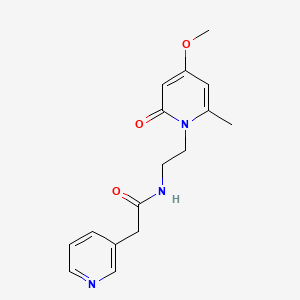
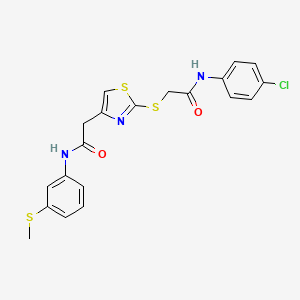
![N-(2,6-diethylphenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2507725.png)
